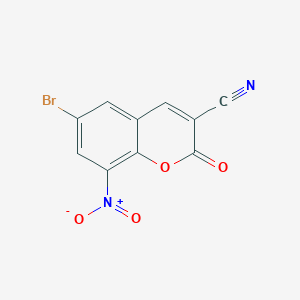
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by CF3COOH and involves the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate . The reaction conditions include the use of an acidic medium and heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted chromenes.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized chromene derivatives.
Applications De Recherche Scientifique
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of fluorescent probes for imaging applications.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-oxo-2H-chromene-3-carbonitrile
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H3BrN2O4 |
|---|---|
Poids moléculaire |
295.05 g/mol |
Nom IUPAC |
6-bromo-8-nitro-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3BrN2O4/c11-7-2-5-1-6(4-12)10(14)17-9(5)8(3-7)13(15)16/h1-3H |
Clé InChI |
XZPCJNBISCDOGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=C(C=C1Br)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13051489.png)

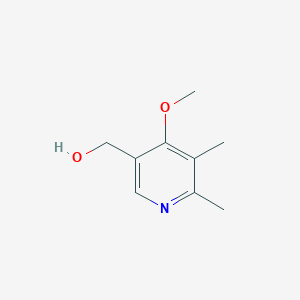

![2-Cyclopropylbenzo[D]thiazol-5-OL](/img/structure/B13051508.png)
![1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13051511.png)
![ethyl (2S)-2-[[4-(aminomethyl)phenyl]sulfonyl-methylamino]-4-methylpentanoate;hydrochloride](/img/structure/B13051521.png)
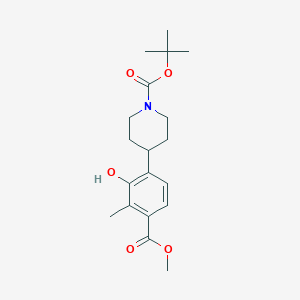

![Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13051541.png)

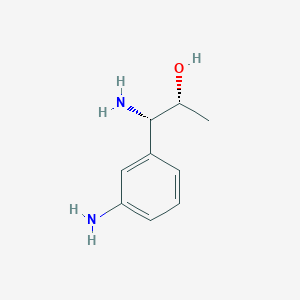
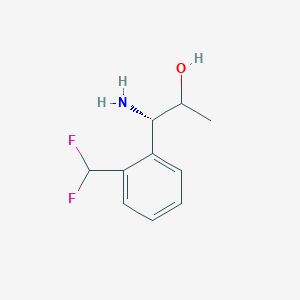
![5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)
